Immunoproteasome inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

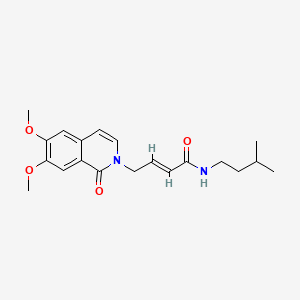

C20H26N2O4 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(E)-4-(6,7-dimethoxy-1-oxoisoquinolin-2-yl)-N-(3-methylbutyl)but-2-enamide |

InChI |

InChI=1S/C20H26N2O4/c1-14(2)7-9-21-19(23)6-5-10-22-11-8-15-12-17(25-3)18(26-4)13-16(15)20(22)24/h5-6,8,11-14H,7,9-10H2,1-4H3,(H,21,23)/b6-5+ |

InChI Key |

OLDBMIBYBKUNPK-AATRIKPKSA-N |

Isomeric SMILES |

CC(C)CCNC(=O)/C=C/CN1C=CC2=CC(=C(C=C2C1=O)OC)OC |

Canonical SMILES |

CC(C)CCNC(=O)C=CCN1C=CC2=CC(=C(C=C2C1=O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of Precision: A Technical Guide to the Discovery and Characterization of Novel Immunoproteasome Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The immunoproteasome, a specialized form of the proteasome complex, has emerged as a compelling therapeutic target for a range of diseases, including cancer and autoimmune disorders. Its preferential expression in hematopoietic cells offers the potential for more targeted therapies with reduced off-target effects compared to broad-spectrum proteasome inhibitors. This technical guide provides an in-depth overview of the discovery and characterization of novel immunoproteasome inhibitors, detailing the experimental protocols, summarizing key quantitative data, and visualizing the intricate signaling pathways and experimental workflows involved.

The Landscape of Novel Immunoproteasome Inhibitors

The quest for selective immunoproteasome inhibitors has yielded a diverse array of chemical entities, each with unique profiles of potency and selectivity against the catalytic subunits of the constitutive proteasome (β1, β2, β5) and the immunoproteasome (β1i/LMP2, β2i/MECL-1, β5i/LMP7). The following tables summarize the inhibitory activities of several key novel inhibitors.

| Inhibitor | Target Subunit(s) | β1 (IC50, nM) | β1i (LMP2) (IC50, nM) | β2 (IC50, nM) | β2i (MECL-1) (IC50, nM) | β5 (IC50, nM) | β5i (LMP7) (IC50, nM) | Reference(s) |

| Bortezomib | Broad Spectrum | 140 | 5.5 | 1500 | 940 | 8.2 | 3.3 | [1] |

| Carfilzomib | β5 and β5i | - | - | - | - | <10 | <10 | [1] |

| ONX-0914 (PR-957) | Primarily β5i | >5000 | ~700 | >5000 | >5000 | 280 | 18 | [1] |

| KZR-616 (Zetomipzomib) | β1i and β5i | 604 | 131 | >10600 | 623 | 688 | 39 | [2][3] |

| PR-924 | Highly β5i selective | >10000 | >10000 | >10000 | >10000 | 2900 | 22 | [1] |

| IPSI-001 | Primarily β1i | >50000 | Ki ~1000 | - | - | - | - | [1][4] |

| M3258 | Highly β5i selective | >30000 | >30000 | >30000 | >30000 | 2519 | 3.6 | [5][6] |

| YU102 | Primarily β1i | - | Potent Inhibition | - | - | - | - | [1][7] |

Table 1: Inhibitory Concentration (IC50) and Inhibition Constant (Ki) values of various proteasome inhibitors against constitutive and immunoproteasome subunits. Note: "-" indicates data not available in the cited sources. IC50 values can vary depending on the assay conditions.

| Inhibitor | β5c/β5i Selectivity Ratio | β1c/β1i Selectivity Ratio | Reference(s) |

| ONX-0914 (PR-957) | ~15-40 | - | [8] |

| KZR-616 (Zetomipzomib) | ~17 | >80 | [2] |

| PR-924 | >130 | - | [9] |

| IPSI-001 | >100 (for overall proteasome) | - | [1] |

| M3258 | ~700 | - | [6] |

Table 2: Selectivity ratios of key immunoproteasome inhibitors for the chymotrypsin-like (β5c/β5i) and caspase-like (β1c/β1i) subunits.

Core Experimental Protocols

The characterization of novel immunoproteasome inhibitors relies on a suite of robust in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Proteasome Activity Assay (Fluorogenic Substrate-Based)

This assay measures the proteolytic activity of purified proteasomes or cell lysates by monitoring the cleavage of a fluorogenic peptide substrate.

Materials:

-

Purified 20S constitutive proteasome and immunoproteasome (commercially available or purified from tissues).

-

Cell lysate from cultured cells.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT.

-

Fluorogenic substrates:

-

Suc-LLVY-AMC (for chymotrypsin-like activity of β5 and β5i).

-

Boc-LSTR-AMC (for trypsin-like activity of β2 and β2i).

-

Z-LLE-AMC (for caspase-like activity of β1 and β1i).

-

-

Test inhibitor compounds.

-

96-well black microplates.

-

Fluorescence microplate reader.

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control) to each well.

-

Add 98 µL of assay buffer containing the purified proteasome (0.5 nM) or cell lysate (10-20 µg total protein) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.

-

Initiate the reaction by adding 100 µL of assay buffer containing the fluorogenic substrate (final concentration 10-20 µM).

-

Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm for AMC) every 2 minutes for 30-60 minutes at 37°C in a kinetic mode.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Adherent or suspension cells.

-

Complete cell culture medium.

-

Test inhibitor compounds.

-

MTT solution (5 mg/mL in PBS, sterile filtered).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well clear microplates.

-

Microplate spectrophotometer.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of the test inhibitor in the complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the impact of immunoproteasome inhibitors on cellular signaling and the logical flow of their characterization is crucial. The following diagrams, generated using Graphviz, illustrate these key concepts.

NF-κB Signaling Pathway and Immunoproteasome Inhibition

The canonical NF-κB signaling pathway is a critical regulator of inflammation and cell survival. Its activation is tightly controlled by the proteasome-mediated degradation of the inhibitory IκB proteins.

NF-κB signaling pathway and the point of intervention by immunoproteasome inhibitors.

Experimental Workflow for Inhibitor Characterization

The process of characterizing a novel immunoproteasome inhibitor follows a logical progression from initial screening to in vivo efficacy studies.

A generalized workflow for the discovery and characterization of novel immunoproteasome inhibitors.

Conclusion

The discovery and rigorous characterization of novel immunoproteasome inhibitors represent a vibrant and promising area of drug development. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers in the field. Furthermore, the visualization of key signaling pathways and experimental workflows provides a conceptual framework for understanding the intricate science behind targeting the immunoproteasome. As our knowledge of the nuanced roles of immunoproteasome subunits in various pathologies deepens, the development of next-generation, highly selective inhibitors holds the key to unlocking new therapeutic paradigms for a multitude of challenging diseases.

References

- 1. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Targeted inhibition of the immunoproteasome is a potent strategy against models of multiple myeloma that overcomes resistance to conventional drugs and nonspecific proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Core Mechanism of Selective Immunoproteasome Inhibitors: A Technical Guide for Researchers

Abstract

The immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells, has emerged as a critical regulator of immune responses and a compelling therapeutic target for autoimmune diseases and hematological malignancies. Unlike the constitutively expressed proteasome, the immunoproteasome possesses distinct catalytic subunits—LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i)—which are induced by pro-inflammatory cytokines such as IFN-γ and TNF-α. These subunits confer unique cleavage specificities that are crucial for generating antigenic peptides for MHC class I presentation and for regulating cytokine production and T-cell differentiation. Selective inhibition of the immunoproteasome offers a promising therapeutic strategy to modulate aberrant immune responses while minimizing the toxicities associated with broader proteasome inhibition. This technical guide provides an in-depth exploration of the mechanism of action of selective immunoproteasome inhibitors, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support researchers and drug development professionals in this dynamic field.

Introduction: The Immunoproteasome as a Therapeutic Target

The ubiquitin-proteasome system is the primary pathway for regulated intracellular protein degradation, maintaining cellular homeostasis and controlling a vast array of cellular processes.[1] The proteasome is a multi-catalytic protease complex, with the 20S core particle responsible for its proteolytic activity. In response to inflammatory stimuli, the standard catalytic subunits of the constitutive proteasome (β1, β2, and β5) are replaced by the inducible catalytic subunits LMP2 (low molecular mass polypeptide 2), MECL-1 (multicatalytic endopeptidase complex-like 1), and LMP7 (low molecular mass polypeptide 7), forming the immunoproteasome.[2]

The immunoproteasome's distinct proteolytic activity is not only central to the generation of peptides for antigen presentation to CD8+ T cells but also plays a significant role in cytokine signaling and T-cell polarization.[3][4] Dysregulation of immunoproteasome activity has been implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease, as well as in certain cancers like multiple myeloma.[5][6]

Selective immunoproteasome inhibitors are designed to specifically target one or more of the immunoproteasome's catalytic subunits while sparing the constitutive proteasome, thereby offering a more targeted therapeutic approach with a potentially improved safety profile compared to non-selective proteasome inhibitors like bortezomib and carfilzomib.[6][7] This guide delves into the molecular mechanisms through which these selective inhibitors exert their effects.

Quantitative Analysis of Selective Immunoproteasome Inhibitors

The development of selective immunoproteasome inhibitors has led to several promising compounds, each with a unique profile of potency and selectivity for the different immunoproteasome and constitutive proteasome subunits. The following tables summarize the half-maximal inhibitory concentration (IC50) values for some of the most well-characterized selective immunoproteasome inhibitors.

Table 1: IC50 Values (nM) of Selective Immunoproteasome Inhibitors Against Human Proteasome Subunits

| Inhibitor | LMP7 (β5i) | LMP2 (β1i) | MECL-1 (β2i) | β5 | β1 | β2 | Reference(s) |

| ONX-0914 (PR-957) | 5.7 - 39 | ~54 (low affinity) | - | 54 - >1000 | - | - | [2][7][8] |

| KZR-616 (Zetomipzomib) | 39 | 131 | 623 | 688 | >1000 | - | [4][8] |

| M3258 | 3.6 - 4.1 | >30,000 | >30,000 | 2519 | >30,000 | >30,000 | [1][3][9] |

| PRN1126 | Potent (specific values not consistently reported) | - | - | - | - | - | [10] |

| LU-001i | - | Potent (specific values not consistently reported) | - | - | - | - | [10] |

| ML604440 | - | Potent (specific values not consistently reported) | - | - | - | - | [10] |

Note: IC50 values can vary depending on the assay conditions and the source of the enzyme (e.g., purified vs. cell lysate).

Table 2: Cellular Potency of Selective Immunoproteasome Inhibitors

| Inhibitor | Cell Line | Assay | IC50/EC50 (nM) | Reference(s) |

| M3258 | MM.1S (Multiple Myeloma) | LMP7 Activity | 2.2 | [9] |

| M3258 | MM.1S | Apoptosis (Caspase 3/7) | 420 | [9] |

| M3258 | MM.1S | Cell Viability | 367 | [9] |

| M3258 | BCX-010 (TNBC) | LMP7 Activity | 20 | [11] |

| M3258 | SUM-149 PT (IBC) | LMP7 Activity | 210 | [11] |

| M3258 | FC-IBC02 (IBC) | LMP7 Activity | 1210 | [11] |

| KZR-616 | MOLT-4 (T-cell leukemia) | LMP7 Inhibition | Near complete at 250 nM | [12] |

| KZR-616 | MOLT-4 | LMP2 Inhibition | >50% at 250 nM | [12] |

Core Signaling Pathways Modulated by Selective Immunoproteasome Inhibition

Selective immunoproteasome inhibitors exert their immunomodulatory effects by interfering with key signaling pathways within immune cells. A primary mechanism involves the attenuation of cytokine production and the modulation of T-cell activation and differentiation.

Impact on the ERK Signaling Pathway

A significant body of evidence points to the inhibition of the Extracellular signal-regulated kinase (ERK) pathway as a key mechanism of action for selective immunoproteasome inhibitors like ONX-0914.[13][14] The ERK pathway is a critical regulator of T-cell activation, proliferation, and cytokine production. Inhibition of the immunoproteasome leads to a sustained reduction in ERK phosphorylation, thereby dampening downstream signaling events.[13]

The NF-κB Pathway: A Point of Selectivity

In contrast to its pronounced effect on the ERK pathway, selective immunoproteasome inhibition appears to have a minimal direct impact on the canonical NF-κB signaling pathway.[6][13] The degradation of IκBα, the key inhibitory protein of NF-κB, proceeds largely unimpeded by selective immunoproteasome inhibitors.[15] This distinguishes their mechanism from that of broad-spectrum proteasome inhibitors, which potently block NF-κB activation. This selectivity may contribute to the improved safety profile of immunoproteasome-specific drugs.

Detailed Experimental Protocols

Reproducible and robust experimental data are the cornerstone of drug discovery and development. This section provides detailed protocols for key assays used to characterize the activity and mechanism of action of selective immunoproteasome inhibitors.

20S Immunoproteasome Activity Assay (Fluorometric)

This assay measures the chymotrypsin-like (LMP7), trypsin-like (MECL-1), and caspase-like (LMP2) activities of the immunoproteasome using specific fluorogenic peptide substrates.

Materials:

-

Purified 20S immunoproteasome or cell lysate from IFN-γ-stimulated cells

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

-

Fluorogenic substrates:

-

LMP7 (chymotrypsin-like): Suc-LLVY-AMC or Ac-ANW-AMC

-

MECL-1 (trypsin-like): Ac-KQL-AMC

-

LMP2 (caspase-like): Ac-PAL-AMC

-

-

Selective immunoproteasome inhibitor (test compound)

-

Broad-spectrum proteasome inhibitor (e.g., MG-132) as a positive control

-

96-well black, flat-bottom microplate

-

Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC)

Procedure:

-

Prepare Reagents: Dissolve inhibitors and substrates in DMSO to create concentrated stock solutions. Dilute to working concentrations in Assay Buffer immediately before use.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Blank: Assay Buffer only.

-

Enzyme Control: Immunoproteasome preparation and Assay Buffer.

-

Inhibitor Wells: Immunoproteasome preparation and serial dilutions of the test inhibitor.

-

Positive Control: Immunoproteasome preparation and a known concentration of MG-132.

-

-

Pre-incubation: Add the immunoproteasome preparation to all wells except the blank. Add the inhibitors to the respective wells. Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.

-

Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Subtract the blank fluorescence from all readings.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cytokine Inhibition Assay in Human PBMCs

This assay assesses the ability of selective immunoproteasome inhibitors to suppress the production of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

-

Stimulants: Lipopolysaccharide (LPS) for innate immune stimulation, or anti-CD3/anti-CD28 antibodies for T-cell stimulation

-

Selective immunoproteasome inhibitor (test compound)

-

ELISA or multiplex immunoassay kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ)

-

96-well cell culture plates

Procedure:

-

Cell Plating: Plate freshly isolated PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium.

-

Inhibitor Treatment: Add serial dilutions of the test inhibitor to the cells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Stimulation: Add the chosen stimulant (e.g., LPS at 100 ng/mL or plate-bound anti-CD3 and soluble anti-CD28 antibodies) to the wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of cytokine production for each inhibitor concentration compared to the stimulated vehicle control. Determine the IC50 value for cytokine inhibition.

Western Blot Analysis of ERK Phosphorylation

This protocol details the assessment of the phosphorylation status of ERK in response to T-cell activation and treatment with a selective immunoproteasome inhibitor.

Materials:

-

Jurkat T-cells or primary T-cells

-

RPMI-1640 medium

-

T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies or PMA/ionomycin)

-

Selective immunoproteasome inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture T-cells and pre-treat with the selective immunoproteasome inhibitor or vehicle for 1-2 hours.

-

Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total ERK to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.

Conclusion and Future Directions

Selective immunoproteasome inhibitors represent a promising class of immunomodulatory agents with the potential to treat a wide range of autoimmune and inflammatory diseases, as well as certain hematological malignancies. Their mechanism of action, centered on the modulation of cytokine production and T-cell function, particularly through the inhibition of the ERK signaling pathway, offers a targeted approach to dampening pathological immune responses. The sparing of the constitutive proteasome and the canonical NF-κB pathway likely contributes to their favorable safety profile observed in preclinical and early clinical studies.[16]

Future research in this area will likely focus on several key aspects:

-

Development of inhibitors with tailored selectivity profiles: The differential roles of LMP2, MECL-1, and LMP7 are still being elucidated. Inhibitors with varying selectivity for these subunits will be crucial tools for dissecting their individual contributions and may lead to therapies optimized for specific diseases.

-

Exploration of novel therapeutic indications: The role of the immunoproteasome in non-immune cells and its involvement in a broader range of pathologies, including neurodegenerative diseases and cardiovascular conditions, are emerging areas of investigation.[7]

-

Understanding resistance mechanisms: As with any targeted therapy, the potential for the development of resistance is a key consideration. Research into the mechanisms by which cells may circumvent the effects of selective immunoproteasome inhibition will be critical for the long-term success of these agents.

-

Combination therapies: Exploring the synergistic effects of selective immunoproteasome inhibitors with other immunomodulatory drugs could lead to more effective and durable therapeutic responses.

The continued investigation into the intricate biology of the immunoproteasome and the development of novel selective inhibitors hold great promise for the future of immunology and drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revisiting the Role of the Immunoproteasome in the Activation of the Canonical NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. Zetomipzomib (KZR-616) | LMP7/LMP2 inhibitor | Probechem Biochemicals [probechem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]

- 14. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Revisiting the role of the immunoproteasome in the activation of the canonical NF-κB pathway - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 16. tandfonline.com [tandfonline.com]

The Function of the Immunoproteasome in T-Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The immunoproteasome (i-proteasome) is a specialized variant of the proteasome complex, traditionally recognized for its critical role in generating peptides for MHC class I antigen presentation.[1][2] However, a growing body of evidence reveals that its functions extend beyond this canonical pathway, directly influencing the differentiation and fate of T-helper (Th) cells.[1][3][4] This technical guide provides an in-depth exploration of the immunoproteasome's role in modulating the delicate balance between pro-inflammatory and regulatory T-cell lineages. By affecting key signaling pathways, the immunoproteasome promotes the differentiation of Th1 and Th17 cells while suppressing the development of regulatory T cells (Tregs).[5][6][7] This pivotal function positions the immunoproteasome, particularly its β5i (LMP7) subunit, as a compelling therapeutic target for autoimmune diseases and other inflammatory conditions.[7][8] This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual pathways to offer a comprehensive resource for professionals in immunology and drug development.

Core Concepts: Standard vs. Immunoproteasome

The ubiquitin-proteasome system is the primary mechanism for regulated intracellular protein degradation in eukaryotic cells.[9] The standard 26S proteasome is a complex composed of a 20S core particle, which contains the catalytic subunits, and a 19S regulatory particle.[1][9]

In hematopoietic cells, and other cells stimulated by inflammatory cytokines like interferon-gamma (IFN-γ), the three catalytic subunits of the standard proteasome (β1, β2, and β5) are replaced by their inducible counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), respectively, to form the immunoproteasome.[6][10][11] This substitution alters the proteolytic activity of the complex, enhancing its chymotrypsin-like and trypsin-like activities while reducing its caspase-like activity.[3]

-

Canonical Function: The altered cleavage preference of the immunoproteasome favors the production of peptides with hydrophobic C-termini, which are better suited for binding to MHC class I molecules.[2][3][12] This optimizes the presentation of endogenous antigens to CD8+ cytotoxic T-lymphocytes, a cornerstone of the adaptive immune response against intracellular pathogens and tumors.[1][13]

-

Non-Canonical Functions: Beyond antigen processing, the immunoproteasome is integral to T-cell survival, expansion, and differentiation.[3][14][15] It achieves this by modulating critical intracellular signaling cascades and maintaining protein homeostasis (proteostasis), thereby directly influencing T-cell fate decisions.[5][16][17]

The Immunoproteasome's Role in T-Helper Cell Lineage Determination

The differentiation of naive CD4+ T cells into distinct effector or regulatory subsets is governed by the cytokine microenvironment. The immunoproteasome plays a significant role in this process by influencing the signaling pathways that drive lineage commitment.

Suppression of Pro-Inflammatory Th1 and Th17 Lineages

The immunoproteasome is a key promoter of pro-inflammatory T-cell responses. Its inhibition or genetic deficiency has been shown to suppress both Th1 and Th17 differentiation.[3][5][7]

-

Th1 Differentiation: The differentiation of Th1 cells, which are crucial for clearing intracellular pathogens, is driven by IL-12 and the activation of the transcription factor STAT1.[5] Studies using the selective LMP7 inhibitor ONX 0914 or LMP7-deficient mice have demonstrated that immunoproteasome activity is required for efficient STAT1 phosphorylation.[5][7] Consequently, inhibiting LMP7 leads to reduced Th1 differentiation and decreased production of the signature Th1 cytokine, IFN-γ.[3][5]

-

Th17 Differentiation: Th17 cells are implicated in the pathogenesis of numerous autoimmune diseases.[5] Their development is dependent on TGF-β and IL-6, which activate the transcription factor STAT3.[5] The immunoproteasome is a potent potentiator of this pathway. Inhibition of LMP7 effectively blocks the phosphorylation of STAT3, thereby halting Th17 differentiation.[5][7] This effect specifically impairs the differentiation of naive T cells into Th17 cells, rather than affecting the survival of already-differentiated cells.[18][19][20]

Enhancement of Regulatory T Cell (Treg) Lineage

In contrast to its role in promoting pro-inflammatory lineages, the immunoproteasome acts as a negative regulator of Treg differentiation. Tregs are essential for maintaining immune homeostasis and suppressing excessive immune responses.[5]

-

Treg Differentiation: Treg development is driven by TGF-β and the activation of SMAD signaling pathways, leading to the expression of the master transcription factor Foxp3.[5] Research has revealed a reciprocal relationship between Th17 and Treg differentiation modulated by the immunoproteasome. While LMP7 inhibition blocks STAT3 phosphorylation (suppressing Th17), it simultaneously enhances the phosphorylation of SMAD proteins.[5][7] This shifts the developmental balance away from the pro-inflammatory Th17 phenotype and towards the immunosuppressive Treg phenotype, resulting in an increased population of Foxp3+ cells.[5][21]

This dual action makes the immunoproteasome a critical checkpoint in controlling the balance between autoimmunity and immune tolerance.

Quantitative Data Summary

The following tables summarize the impact of immunoproteasome modulation on T-cell differentiation based on published quantitative and qualitative data.

Table 1: Effect of Immunoproteasome (LMP7) Inhibition/Deficiency on T-Helper Cell Subsets

| T-Cell Subset | Key Transcription Factor | Key Cytokine(s) | Effect of IP Inhibition/Deficiency | Key Signaling Molecule Affected |

| Th1 | T-bet | IFN-γ | Suppressed[5][7] | Reduced p-STAT1[5][7] |

| Th2 | GATA-3 | IL-4, IL-5 | Generally unaffected[5], but can be reduced in specific contexts[11] | Not clearly defined |

| Th17 | RORγt | IL-17 | Suppressed[3][5][7][18] | Blocked p-STAT3[5][7] |

| Treg | Foxp3 | TGF-β, IL-10 | Enhanced[5][7] | Enhanced p-SMAD[5][7] |

Table 2: Summary of In Vivo Models Demonstrating the Role of LMP7 in T-Cell Differentiation

| In Vivo Model | Immunoproteasome Target | Effect on Th1 Cells | Effect on Th17 Cells | Effect on Treg Cells | Overall Outcome |

| DSS-Induced Colitis | ONX 0914 (LMP7 inhibitor) or LMP7-/- mice | Reduced[5] | Reduced[5][18][20] | Increased[5] | Attenuated disease progression[5][7] |

| T-Cell Transfer Colitis | Transfer of LMP7-/- naive T cells into RAG2-/- mice | Reduced[5] | Reduced[5] | Enhanced[5] | Reduced disease progression[5] |

| Allergic Airway Inflammation | ONX 0914 (LMP7 inhibitor) | Not the primary focus | Not the primary focus | Not affected | Reduced Th2 response and eosinophil infiltration[11] |

Signaling Pathways and Molecular Mechanisms

The immunoproteasome's influence on T-cell differentiation is mediated through the modulation of several key signaling pathways.

Core Signaling Pathways in T-Cell Differentiation

Caption: Immunoproteasome's role in T-cell signaling pathways.

Other Influential Pathways

-

ERK Signaling: Beyond lineage-specific pathways, immunoproteasome inhibition can impair general T-cell activation. Treatment with ONX 0914 has been shown to reduce the sustainment of ERK phosphorylation following T-cell receptor (TCR) engagement, which can blunt the initial activation signals required for differentiation.[16][17]

-

Protein Homeostasis: Naive T and B cells almost exclusively express immunoproteasomes.[16][17] Inhibition can therefore induce mild "proteostasis stress" by impairing the clearance of misfolded or damaged proteins.[16] This stress state may contribute to the altered signaling and functional outcomes observed in T cells.

-

NF-κB Signaling: The role of the immunoproteasome in regulating the NF-κB pathway, a central hub for inflammation and cell survival, is an area of active investigation. Some studies suggest the immunoproteasome can directly degrade IκB, the inhibitor of NF-κB, thereby promoting its activity, though this mechanism remains debated.[3][4]

Key Experimental Protocols

This section provides detailed methodologies for experiments commonly used to investigate the immunoproteasome's function in T-cell differentiation.

In Vitro T-Helper Cell Differentiation Assay

This protocol is adapted from studies investigating the effects of LMP7 inhibition on murine T-cell polarization.[5]

1. Isolation of Naive CD4+ T Cells:

- Harvest spleens from wild-type or knockout (e.g., LMP7-/-) mice in sterile PBS.

- Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

- Lyse red blood cells using ACK lysis buffer.

- Isolate naive CD4+ T cells using a magnetic-activated cell sorting (MACS) kit (e.g., Naive CD4+ T Cell Isolation Kit, mouse), which depletes non-CD4+ cells and memory T cells, enriching for a CD4+CD62L+ population. Purity should be assessed via flow cytometry and should typically be >95%.

2. T-Cell Culture and Polarization:

- Coat a 96-well flat-bottom plate with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies overnight at 4°C to provide TCR stimulation.

- Wash plates with sterile PBS before seeding cells.

- Seed 1x10^6 naive CD4+ T cells per mL in complete RPMI-1640 medium.

- Add polarizing cytokines and antibodies:

- Th1 Conditions: Recombinant mouse IL-12 (10 ng/mL) and anti-IL-4 antibody (10 µg/mL).

- Th17 Conditions: Recombinant human TGF-β (2 ng/mL) and recombinant mouse IL-6 (20 ng/mL).

- Treg Conditions: Recombinant human TGF-β (5 ng/mL).

- For inhibitor studies, add the immunoproteasome inhibitor (e.g., ONX 0914 at 100-300 nM) or vehicle control (DMSO) at the start of the culture.

- Incubate cells at 37°C, 5% CO2 for 72 hours.

3. Analysis by Flow Cytometry:

- After 72 hours, restimulate the cells for 4-5 hours with phorbol 12-myristate 13-acetate (PMA, 50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

- Harvest cells and stain for surface markers (e.g., CD4).

- Fix and permeabilize the cells using a dedicated kit (e.g., Foxp3/Transcription Factor Staining Buffer Set).

- Perform intracellular staining with fluorescently-conjugated antibodies against key cytokines (e.g., anti-IFN-γ, anti-IL-17A) and transcription factors (e.g., anti-Foxp3).

- Acquire data on a flow cytometer and analyze the percentage of positive cells within the CD4+ gate.

Caption: Workflow for in vitro T-helper cell differentiation assay.

T-Cell Dependent Transfer Model of Colitis

This in vivo model assesses the intrinsic capacity of T cells to differentiate and cause disease in an immunodeficient host.[5]

1. Cell Preparation:

- Isolate naive CD4+ T cells (CD4+CD62L+) from wild-type and LMP7-/- donor mice as described in section 6.1.

2. Cell Transfer:

- Use immunodeficient recipient mice, such as RAG2-/- mice, which lack mature T and B cells.

- Inject 0.5 x 10^6 purified naive T cells intraperitoneally or intravenously into each recipient mouse.

3. Disease Monitoring:

- Monitor mice for signs of colitis, such as weight loss, which typically develops over 2-4 weeks.

4. Analysis:

- At a pre-determined endpoint (e.g., 2 weeks post-transfer), sacrifice the mice.

- Harvest spleens and mesenteric lymph nodes (mLN).

- Prepare single-cell suspensions.

- Analyze the T-cell populations for Th1 (IFN-γ+) and Treg (Foxp3+) markers by flow cytometry, as described in section 6.1.3.

Western Blot for Signaling Proteins

This protocol is used to detect changes in the phosphorylation status of key signaling molecules like STATs and SMADs.

1. Cell Stimulation and Lysis:

- Culture and polarize naive T cells for a short duration (e.g., 15-60 minutes) under the conditions described in section 6.1.2.

- Harvest cells and wash with ice-cold PBS.

- Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

2. Protein Quantification and Electrophoresis:

- Determine protein concentration of the supernatant using a BCA or Bradford assay.

- Denature equal amounts of protein (e.g., 20 µg) in Laemmli sample buffer.

- Separate proteins by size using SDS-PAGE.

3. Immunoblotting:

- Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

- Incubate the membrane with primary antibodies (e.g., anti-phospho-STAT3, anti-phospho-SMAD2) overnight at 4°C.

- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Strip the membrane and re-probe with antibodies for total protein (e.g., anti-total-STAT3) and a loading control (e.g., anti-β-actin) to ensure equal loading.

Conclusion and Therapeutic Implications

The immunoproteasome is a master regulator of T-cell differentiation, acting as a molecular switch that fine-tunes the balance between pro-inflammatory and regulatory responses. By promoting Th1 and Th17 development and restraining Treg differentiation, it plays a central role in the adaptive immune system.[5][6][22] This function, however, also implicates it in the pathogenesis of autoimmune diseases characterized by excessive Th1/Th17 activity.

The elucidation of these non-canonical functions has opened a new therapeutic avenue. Selective inhibition of the immunoproteasome, particularly the LMP7 subunit, represents a highly promising strategy to treat autoimmune and inflammatory disorders.[7][8] By simultaneously dampening pro-inflammatory T-cell responses and boosting regulatory T-cell populations, LMP7 inhibitors can restore immune homeostasis, a highly desirable outcome for complex diseases. As research continues to unravel the intricate roles of each immunoproteasome subunit, the potential for developing more targeted and effective immunomodulatory therapies will undoubtedly expand.

References

- 1. The Function of Immunoproteasomes—An Immunologists’ Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Functional and Mechanistic Roles of Immunoproteasome Subunits in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Frontiers | Dynamic Regulation of Proteasome Expression [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Immunoproteasome Inhibition Reduces the T Helper 2 Response in Mouse Models of Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunoproteasome Activation Expands the MHC Class I Immunopeptidome, Unmasks Neoantigens, and Enhances T-cell Anti-Myeloma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Immunoproteasomes are essential for survival and expansion of T cells in virus-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]

- 17. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunoproteasome Inhibition Impairs Differentiation but Not Survival of T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. scilit.com [scilit.com]

- 21. Immunometabolism of Tregs: mechanisms, adaptability, and therapeutic implications in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The dichotomous role of immunoproteasome in cancer: Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

Regulation of Immunoproteasome Subunit Expression by Inflammatory Cytokines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms governing the expression of immunoproteasome subunits in response to inflammatory stimuli. It details the critical signaling pathways, presents quantitative data on subunit induction, and outlines key experimental protocols for studying these processes.

Introduction to the Immunoproteasome

The immunoproteasome is a specialized variant of the proteasome, the central protease complex for intracellular protein degradation. In response to inflammatory and immune signals, the three catalytically active beta subunits of the constitutive proteasome—β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like)—are replaced by their inducible counterparts: β1i (LMP2, Low Molecular Mass Protein 2), β2i (MECL-1, Multicatalytic Endopeptidase Complex-Like 1), and β5i (LMP7, Low Molecular Mass Protein 7), respectively.[1][2][3] This substitution alters the proteolytic cleavage preferences of the proteasome, optimizing the generation of peptides for presentation by MHC class I molecules to CD8+ T cells, a critical step in the adaptive immune response against infected or malignant cells.[1][4] The expression of these immunosubunits is tightly regulated, primarily by proinflammatory cytokines.[5][6]

Key Inflammatory Cytokines and Signaling Pathways

The induction of immunoproteasome subunits is a hallmark of the cellular response to inflammation. Several cytokines are known to upregulate the expression of LMP2, MECL-1, and LMP7, with Interferon-gamma (IFN-γ) being the most potent and well-characterized inducer.[5][7] Tumor necrosis factor-alpha (TNF-α) and Type I interferons (IFN-α/β) also play significant roles, either independently or synergistically with IFN-γ.[1][6]

Interferon-γ (IFN-γ) Signaling via the JAK/STAT Pathway

IFN-γ is the principal cytokine responsible for inducing the expression of all three immunoproteasome subunits.[7][8] This process is mediated through the canonical Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[5][9]

The signaling cascade is initiated when IFN-γ binds to its cell surface receptor, leading to the activation of receptor-associated Janus kinases (JAKs).[10] These activated JAKs phosphorylate tyrosine residues on the receptor, creating docking sites for the STAT1 (Signal Transducer and Activator of Transcription 1) protein.[9][11] Recruited STAT1 is then phosphorylated, causing it to dimerize and translocate to the nucleus.[10] Within the nucleus, STAT1 dimers bind to specific DNA sequences known as Gamma-Activated Sequences (GAS) in the promoter regions of target genes. This binding, in conjunction with other transcription factors like Interferon Regulatory Factor 1 (IRF-1), whose expression is also induced by STAT1, drives the transcription of the genes encoding LMP2 (PSMB9), MECL-1 (PSMB10), and LMP7 (PSMB8).[5][7]

References

- 1. JCI - Virus-induced type I IFN stimulates generation of immunoproteasomes at the site of infection [jci.org]

- 2. pnas.org [pnas.org]

- 3. The Function of Immunoproteasomes—An Immunologists’ Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interferon γ and Its Important Roles in Promoting and Inhibiting Spontaneous and Therapeutic Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interferon-γ induces immunoproteasomes and the presentation of MHC I-associated peptides on human salivary gland cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of the JAK/STAT signaling pathway in regulation of innate immunity in neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 11. news-medical.net [news-medical.net]

A Technical Guide to the Structural and Functional Divergence of Immunoproteasomes and Constitutive Proteasomes

Audience: Researchers, scientists, and drug development professionals.

Abstract: The proteasome is a critical multi-catalytic protease complex responsible for maintaining protein homeostasis in all eukaryotic cells.[1] While the constitutive proteasome is ubiquitously expressed, a specialized form known as the immunoproteasome is induced in response to pro-inflammatory and immunological stimuli.[2][3] This guide provides an in-depth technical examination of the core structural differences between these two proteasome subtypes, detailing their distinct subunit compositions, assembly pathways, catalytic activities, and the signaling cascades that regulate their expression. We further provide detailed experimental protocols for the analysis of proteasome activity and structure, aimed at facilitating research and development in immunology and therapeutic design.

Core Structural Differences: Subunit Composition

The fundamental structure of the 20S proteasome core particle is a barrel-shaped complex composed of four stacked heteroheptameric rings, arranged as α₇β₇β₇α₇.[2][4] The two outer α-rings are non-catalytic and serve as a gate for substrate entry, while the two inner β-rings house the proteolytic active sites.[5] The primary structural distinction between the constitutive proteasome and the immunoproteasome lies in the composition of the catalytic β-subunits.[4][6]

In the constitutive proteasome, the three active sites are provided by the β1, β2, and β5 subunits.[1] Upon stimulation by inflammatory cytokines like interferon-gamma (IFN-γ) or tumor necrosis factor-alpha (TNF-α), these constitutive subunits are replaced by their inducible counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), respectively, to form the immunoproteasome.[1][7][8] The α-ring composition remains identical between both proteasome types.[4]

| Feature | Constitutive Proteasome (cCP / sP20S) | Immunoproteasome (iCP / iP20S) | Gene (Human) |

| Catalytic Subunit 1 | β1 | β1i (LMP2) | PSMB9 |

| Catalytic Subunit 2 | β2 | β2i (MECL-1, LMP10) | PSMB10 |

| Catalytic Subunit 3 | β5 | β5i (LMP7) | PSMB8 |

Table 1: Comparison of catalytic subunit composition between the constitutive proteasome and the immunoproteasome, including common alternative names and corresponding human gene symbols.[2][8]

Altered Catalytic Activity and Substrate Specificity

The exchange of catalytic subunits profoundly alters the proteolytic activity of the proteasome, tailoring its function for the needs of the immune system.[4] The constitutive proteasome possesses three main activities: caspase-like (cleavage after acidic residues), attributed to β1; trypsin-like (cleavage after basic residues), attributed to β2; and chymotrypsin-like (cleavage after hydrophobic residues), attributed to β5.[2]

The immunoproteasome exhibits enhanced chymotrypsin-like and trypsin-like activities but a significantly reduced caspase-like activity.[4][6] Specifically, the β1i subunit displays a preference for cleaving after hydrophobic residues (chymotrypsin-like) rather than acidic ones.[8] This shift in cleavage preference results in the generation of peptide fragments with hydrophobic or basic C-termini, which are optimal for binding to Major Histocompatibility Complex (MHC) class I molecules for antigen presentation to CD8+ T cells.[2][4][9]

| Catalytic Activity | Constitutive Subunit | Immunosubunit | Relative Change in Activity | Preferred Cleavage Site |

| Caspase-like | β1 | β1i | Reduced | Acidic residues |

| Trypsin-like | β2 | β2i | Enhanced | Basic residues |

| Chymotrypsin-like | β5 | β5i | Enhanced | Hydrophobic residues |

Table 2: Summary of the changes in catalytic activities and cleavage preferences resulting from the exchange of constitutive subunits for immunosubunits.[4][6]

High-resolution crystal and cryo-EM structures have provided a molecular basis for these differences. For instance, a comparison of mouse constitutive and immunoproteasomes at 2.9 Å resolution revealed significant conformational changes in the S1 substrate-binding pocket of the constitutive β5 subunit upon ligand binding, a change not observed in the immunoproteasome's β5i subunit.[10][11][12] This structural rigidity in the β5i active site helps explain its distinct substrate specificity and its selective targeting by certain inhibitors.[10]

Regulation and Biogenesis of the Immunoproteasome

The expression and assembly of the immunoproteasome are tightly regulated processes, initiated primarily by inflammatory signals.

Signaling Pathways for Immunoproteasome Induction

The induction of immunosubunit genes is predominantly driven by IFN-γ.[2][13] This signaling cascade involves the activation of the JAK/STAT pathway. IFN-γ binding to its receptor activates Janus kinases (JAKs), which then phosphorylate and activate the transcription factor STAT1.[7][13] Activated STAT1 translocates to the nucleus, where it, along with other transcription factors like IRF-1, binds to consensus sequences in the promoter regions of the β1i, β2i, and β5i genes, driving their transcription.[2][7] Other stimuli, including TNF-α, type I IFNs, and lipopolysaccharide (LPS), can also induce immunoproteasome expression.[1][2]

Divergent Assembly Pathways

The assembly of the immunoproteasome β-ring differs from that of the constitutive proteasome, ensuring the preferential incorporation of immunosubunits even when constitutive subunits are present.[4] In constitutive proteasome assembly, β-subunits are incorporated in the order of β2, β3, β4, β5, β6, β1, and β7.[6] In contrast, immunoproteasome assembly shows that the incorporation of β1i and β2i occurs earlier and is a prerequisite for the subsequent addition of other β-subunits.[6][14] This distinct assembly order ensures the rapid and efficient formation of functional immunoproteasomes during an immune response.[6]

Experimental Methodologies

Purification of Immunoproteasomes

A key step for studying proteasome function is its purification and separation from the constitutive form. Hydrophobic interaction chromatography is an effective method.

Protocol: Separation of 20S Immunoproteasome and Constitutive Proteasome [3]

-

Cell Source: Use a cell line with high immunoproteasome expression, such as a lymphoma cell line or IFN-γ-stimulated cells.

-

Lysate Preparation: Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA) and clarify the lysate by high-speed centrifugation.

-

Initial Fractionation: Subject the clarified lysate to ammonium sulfate precipitation, collecting the fraction that precipitates between 35% and 65% saturation.

-

Hydrophobic Interaction Chromatography (HIC):

-

Resuspend the pellet in a high-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 1 M (NH₄)₂SO₄) and load it onto a HIC column (e.g., Phenyl Sepharose).

-

Elute the proteasome complexes using a decreasing linear gradient of (NH₄)₂SO₄.

-

The immunoproteasome typically elutes at a lower salt concentration than the constitutive proteasome.

-

-

Further Purification: Pool the fractions containing the desired proteasome type and perform further purification steps, such as ion-exchange and gel filtration chromatography, to achieve high purity.

-

Verification: Confirm the identity of the purified complexes by Western blot using antibodies specific for constitutive (β5) and immuno- (β5i) subunits and assess purity by SDS-PAGE.[3]

Proteasome Activity Assays

The catalytic activities of proteasome subtypes can be quantified using fluorogenic peptide substrates.

Protocol: In-Solution Fluorometric Proteasome Activity Assay [15][16]

-

Materials:

-

Purified proteasome or cell lysate (20-50 µg total protein).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP.

-

Fluorogenic Substrates (40 µM final concentration):

-

Chymotrypsin-like: Suc-LLVY-AMC

-

Trypsin-like: Boc-LRR-AMC

-

Caspase-like: Z-LLE-AMC

-

-

Proteasome Inhibitor (e.g., MG132 or Bortezomib) for control wells.

-

96-well black microplate.

-

Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm).

-

-

Procedure:

-

Prepare reaction mixtures in the microplate wells by adding the assay buffer and the protein sample. For control wells, pre-incubate the sample with a proteasome inhibitor for 15-30 minutes.

-

Initiate the reaction by adding the specific fluorogenic substrate to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 30-60 minutes) to determine the reaction kinetics.

-

-

Data Analysis:

-

Subtract the fluorescence values of inhibitor-treated wells (background) from the total activity wells.

-

Calculate the rate of AMC release (ΔFluorescence/ΔTime).

-

Normalize the activity to the total protein concentration in the sample.

-

Conclusion

The structural divergence between the constitutive and immunoproteasome, centered on the exchange of three catalytic β-subunits, represents a sophisticated evolutionary adaptation to meet the demands of the adaptive immune system. This substitution recalibrates the proteasome's enzymatic machinery to optimize the generation of antigenic peptides for MHC class I presentation. Understanding these differences in subunit composition, assembly, and catalytic function is paramount for researchers in immunology and for professionals developing novel therapeutics that selectively target one proteasome subtype over the other, a strategy with significant potential in treating autoimmune diseases, inflammatory disorders, and cancer.

References

- 1. Functional Differences between Proteasome Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and separation of the 20S immunoproteasome from the constitutive proteasome and identification of the subunits by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Molecular Mechanisms Governing the Assembly of the Immuno- and Thymoproteasomes in the Presence of Constitutive Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Differences between Proteasome Subtypes [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Current landscape of the immunoproteasome: implications for disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Functional and Mechanistic Roles of Immunoproteasome Subunits in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. Immuno- and constitutive proteasome crystal structures reveal differences in substrate and inhibitor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Immuno- and constitutive proteasome crystal structures reveal differences in substrate and inhibitor specificity [kops.uni-konstanz.de]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proteasome activity assay [bio-protocol.org]

The Immunoproteasome: A Specialized Proteolytic Machine Orchestrating Antigen Presentation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The immunoproteasome is a specialized isoform of the proteasome, the primary non-lysosomal protease in eukaryotic cells. Its expression is induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), and it plays a critical role in shaping the adaptive immune response. By altering the proteolytic cleavage of intracellular proteins, the immunoproteasome enhances the generation of peptide epitopes for presentation by Major Histocompatibility Complex (MHC) class I molecules. This guide provides a comprehensive overview of the immunoproteasome's function in antigen processing and presentation, detailing its unique subunit composition, enzymatic activity, and regulation. It further presents quantitative data on its cleavage preferences, detailed experimental protocols for its study, and visual representations of the key molecular pathways involved. This resource is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the immunoproteasome's significance in immunology and its potential as a therapeutic target.

Introduction: The Proteasome and its Specialized Isoform

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins, thereby maintaining protein homeostasis. It is composed of a 20S core particle, which houses the catalytic activity, and one or two 19S regulatory particles that recognize and unfold ubiquitinated substrates. The catalytic β-subunits of the constitutive proteasome (CP) are β1, β2, and β5, which exhibit caspase-like, trypsin-like, and chymotrypsin-like activities, respectively.[1]

In response to inflammatory signals, such as those present during viral infections or in autoimmune diseases, cells can express a specialized form of the proteasome known to as the immunoproteasome (IP).[2][3][4] In the immunoproteasome, the standard catalytic subunits are replaced by three inducible subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7).[2][4][5] This substitution results in altered proteolytic specificity, which has profound implications for the repertoire of peptides presented to the immune system.[5][6]

Structure and Catalytic Activity of the Immunoproteasome

The overall barrel-shaped structure of the 20S immunoproteasome core is highly similar to that of the constitutive proteasome. However, the exchange of the catalytic subunits leads to significant changes in the substrate binding pockets and, consequently, the cleavage preferences of the complex.

The primary role of the immunoproteasome in antigen presentation is to generate peptides with C-terminal residues that are favored for binding by MHC class I molecules.[2][3][7] These are typically hydrophobic or basic amino acids. The immunoproteasome enhances the production of such peptides through its altered catalytic activities:

-

β1i (LMP2): Replaces β1 and exhibits a reduced caspase-like activity (cleavage after acidic residues) but an enhanced chymotrypsin-like activity (cleavage after hydrophobic residues).[1][8]

-

β2i (MECL-1): Replaces β2 and displays an enhanced trypsin-like activity (cleavage after basic residues).[8]

-

β5i (LMP7): Replaces β5 and possesses a significantly enhanced chymotrypsin-like activity.[1][8]

These altered cleavage patterns result in a peptide pool that is enriched in fragments suitable for loading onto MHC class I molecules, thereby improving the efficiency of antigen presentation to CD8+ cytotoxic T lymphocytes (CTLs).[5][6][9]

Data Presentation: Quantitative Analysis of Proteasomal Cleavage

The differences in cleavage specificity between the constitutive and immunoproteasomes are not merely qualitative but can be quantified. Studies analyzing the degradation of model substrates have provided valuable insights into these distinctions.

| Proteasome Type | Catalytic Subunit | Primary Cleavage Preference | Relative Activity Change vs. Constitutive Proteasome | Reference |

| Constitutive | β1 | After acidic residues (Caspase-like) | - | [1][8] |

| β2 | After basic residues (Trypsin-like) | - | [1][8] | |

| β5 | After hydrophobic residues (Chymotrypsin-like) | - | [1][8] | |

| Immunoproteasome | β1i (LMP2) | After hydrophobic residues (Chymotrypsin-like) | Reduced caspase-like, Enhanced chymotrypsin-like | [1][8] |

| β2i (MECL-1) | After basic residues (Trypsin-like) | Enhanced | [8] | |

| β5i (LMP7) | After hydrophobic residues (Chymotrypsin-like) | Enhanced | [1][8] |

Table 1: Catalytic Activities and Cleavage Preferences of Proteasome Subunits.

A quantitative analysis of the cleavage products of the model protein enolase-1 by both proteasome types revealed that while there is some overlap, the peptide repertoires are substantially different.[5] Approximately 50% of the cleavage sites utilized by the constitutive proteasome were not used by the immunoproteasome, and only about 25% of the peptides generated by the immunoproteasome were also found in the constitutive proteasome digests.[5] This highlights the significant impact of the immunoproteasome on the diversity of presented antigens.

| Feature | Constitutive Proteasome | Immunoproteasome | Reference |

| Overlapping Cleavage Sites | N/A | ~50% with Constitutive Proteasome | [5] |

| Identical Peptide Products | N/A | ~25% of peptides also produced by Constitutive Proteasome | [5] |

| Preferred C-terminal Residues | More varied | Enriched for hydrophobic and basic residues | [5][6] |

Table 2: Comparison of Cleavage Products from a Model Protein.

Regulation of Immunoproteasome Expression

The expression of immunoproteasome subunits is tightly regulated, primarily at the transcriptional level, by pro-inflammatory cytokines. The most potent inducer is IFN-γ, which is released by various immune cells during an infection.

The signaling pathway initiated by IFN-γ binding to its receptor involves the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins. This JAK/STAT pathway leads to the phosphorylation and activation of STAT1, which then translocates to the nucleus and binds to specific DNA sequences in the promoter regions of the genes encoding the immunoproteasome subunits (PSMB8 for LMP7, PSMB9 for LMP2, and PSMB10 for MECL-1), driving their transcription.[8]

Caption: IFN-γ signaling pathway leading to immunoproteasome gene expression.

The Role of the Immunoproteasome in the MHC Class I Antigen Presentation Pathway

The generation of peptides by the immunoproteasome is a critical initial step in the MHC class I antigen presentation pathway. This pathway allows the immune system to monitor the intracellular environment of all nucleated cells for the presence of foreign or aberrant proteins, such as those derived from viruses or tumors.

The overall workflow is as follows:

-

Protein Degradation: Intracellular proteins are targeted for degradation by the immunoproteasome (or constitutive proteasome).

-

Peptide Transport: The resulting peptide fragments, typically 8-10 amino acids in length, are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[2][4][7][10]

-

Peptide Loading: Inside the ER, peptides are loaded onto newly synthesized MHC class I molecules. This process is facilitated by a multi-protein complex known as the peptide-loading complex (PLC), which includes chaperones like calreticulin, ERp57, and tapasin.[4][7][10]

-

Surface Presentation: Once a stable peptide-MHC class I complex is formed, it is released from the PLC and transported to the cell surface via the Golgi apparatus.[2][10]

-

T-Cell Recognition: On the cell surface, the peptide-MHC class I complex can be recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes, leading to the activation of the T cell and the elimination of the antigen-presenting cell.[4]

Caption: Workflow of MHC class I antigen processing and presentation.

Experimental Protocols

A thorough understanding of immunoproteasome function relies on robust experimental methodologies. Below are outlines of key protocols.

Isolation of Immunoproteasomes

This protocol describes the purification of 20S immunoproteasomes from cells stimulated with IFN-γ.

-

Cell Culture and Induction: Culture cells of interest (e.g., lymphocytes, or a cell line like HeLa) and treat with IFN-γ (e.g., 100 U/mL for 48-72 hours) to induce immunoproteasome expression.

-

Cell Lysis: Harvest cells and lyse them in a hypotonic buffer containing DTT and ATP to maintain proteasome integrity.

-

Chromatography:

-

Ion-Exchange Chromatography: Apply the cell lysate to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.

-

Hydrophobic Interaction Chromatography: Further purify the proteasome-containing fractions on a hydrophobic interaction column (e.g., Phenyl Sepharose). This step is effective in separating immunoproteasomes from constitutive proteasomes.

-

-

Sucrose Density Gradient Ultracentrifugation: For a higher degree of purity, subject the sample to ultracentrifugation through a sucrose gradient (e.g., 10-40%).

-

Purity Assessment: Analyze the purified fractions by SDS-PAGE and Western blotting using antibodies specific for immunoproteasome subunits (LMP2, MECL-1, LMP7) and constitutive subunits (β1, β2, β5) to confirm purity.

Proteasome Activity Assay using Fluorogenic Substrates

This assay measures the specific catalytic activities of the immunoproteasome in cell lysates or purified preparations.

-

Reagent Preparation:

-

Lysis Buffer: Prepare a buffer containing Tris-HCl, MgCl2, DTT, and ATP.

-

Assay Buffer: Prepare a buffer containing Tris-HCl, EDTA, and ATP.

-

Fluorogenic Substrates: Prepare stock solutions of substrates specific for each catalytic activity (e.g., Suc-LLVY-AMC for chymotrypsin-like, Boc-LSTR-AMC for trypsin-like, and Ac-nLPnLD-AMC for caspase-like activity). Substrates specific for immunosubunits, such as Ac-ANW-AMC for β5i, can also be used.[11]

-

-

Sample Preparation: Prepare cell lysates as described in the isolation protocol or use purified proteasomes. Determine the protein concentration of the lysate.

-

Assay Procedure:

-

In a 96-well black plate, add a defined amount of cell lysate or purified proteasome to each well.

-

For inhibitor controls, pre-incubate a set of wells with a specific proteasome inhibitor (e.g., MG132) or an immunoproteasome-specific inhibitor.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-

Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm for AMC) over time at 37°C.

-

Data Analysis: Calculate the rate of substrate cleavage from the linear phase of the reaction. The specific activity can be expressed as the rate of fluorescence change per unit of protein.

MHC Class I Antigen Presentation Assay

This assay determines the ability of antigen-presenting cells (APCs) to process and present a specific antigen to T cells.

-

Cell Preparation:

-

Antigen-Presenting Cells (APCs): Use dendritic cells, macrophages, or other relevant cell types. If necessary, treat with IFN-γ to induce immunoproteasome expression.

-

T-cells: Use a T-cell line or primary T-cells that are specific for the antigen of interest (e.g., from a T-cell receptor (TCR) transgenic mouse).

-

-

Antigen Loading: Incubate the APCs with the protein antigen of interest for a defined period to allow for uptake and processing.

-

Co-culture: Wash the APCs to remove excess antigen and co-culture them with the specific T-cells.

-

Measurement of T-cell Activation: After an appropriate incubation period (e.g., 24-48 hours), assess T-cell activation by measuring:

-

Cytokine Production: Measure the concentration of cytokines released by the T-cells (e.g., IFN-γ, TNF-α) in the culture supernatant by ELISA.

-

T-cell Proliferation: Measure T-cell proliferation using assays such as [3H]-thymidine incorporation or CFSE dilution by flow cytometry.

-

Surface Marker Expression: Analyze the expression of activation markers (e.g., CD69, CD25) on the T-cells by flow cytometry.

-

-

Controls: Include negative controls (APCs without antigen) and positive controls (APCs pulsed with the known peptide epitope).

Conclusion and Future Directions

The immunoproteasome represents a key adaptation of the cellular proteolytic machinery to the demands of the immune system. Its altered cleavage specificity significantly enhances the generation of MHC class I epitopes, thereby playing a crucial role in the defense against intracellular pathogens and in cancer immunosurveillance. The detailed understanding of its function, regulation, and enzymatic properties, as outlined in this guide, is essential for researchers in immunology and drug development.

The development of specific inhibitors targeting the immunoproteasome is an active area of research with therapeutic potential for autoimmune diseases, where its activity may be pathologically elevated. Conversely, strategies to enhance immunoproteasome activity could be explored to improve anti-tumor immunity. The experimental protocols and conceptual frameworks presented here provide a solid foundation for further investigations into this fascinating and clinically relevant molecular machine. As our understanding of the intricate interplay between the immunoproteasome and the immune system deepens, so too will our ability to modulate its activity for therapeutic benefit.

References

- 1. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. immunology.org [immunology.org]

- 5. Discrete Cleavage Motifs of Constitutive and Immunoproteasomes Revealed by Quantitative Analysis of Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Molecular Mechanisms Governing the Assembly of the Immuno- and Thymoproteasomes in the Presence of Constitutive Proteasomes [mdpi.com]

- 9. Immunoproteasome functions explained by divergence in cleavage specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Dynamic Role of the Immunoproteasome in Viral Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

During a viral infection, the host cell undergoes a significant shift in its proteolytic machinery, transitioning from the constitutive proteasome to the immunoproteasome. This change is a critical component of the anti-viral immune response, primarily driven by interferons. The immunoproteasome exhibits altered proteolytic specificities, which enhances the generation of viral peptides for presentation on MHC class I molecules, thereby augmenting CD8+ T cell-mediated immunity. This technical guide provides an in-depth analysis of the changes in immunoproteasome activity during viral infection, including quantitative data on subunit expression, detailed experimental protocols for its measurement, and a visual representation of the key signaling pathways and experimental workflows. Understanding these dynamics is crucial for the development of novel antiviral therapeutics and vaccine strategies.

Introduction: The Immunoproteasome in Antiviral Defense

The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins. In non-immune cells under normal conditions, the standard proteasome is the predominant form. However, upon viral infection and the subsequent release of pro-inflammatory cytokines, particularly interferons (IFNs), the catalytic subunits of the standard proteasome (β1, β2, and β5) are replaced by their inducible counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), forming the immunoproteasome.[1][2][3] This specialized form of the proteasome is constitutively expressed in hematopoietic cells and can be induced in non-immune cells.[1][2][4]

The primary function of the immunoproteasome in the context of a viral infection is to optimize the processing of viral antigens for presentation on MHC class I molecules to CD8+ T cells.[1][2][5] The altered cleavage preferences of the immunoproteasome, which favor cuts after hydrophobic and basic residues, result in the production of a different repertoire of peptides from viral proteins compared to the standard proteasome. This enhances the generation of epitopes that bind with high affinity to MHC class I molecules, leading to a more robust cytotoxic T lymphocyte (CTL) response against infected cells.[6] Beyond antigen presentation, the immunoproteasome is also implicated in regulating pro-inflammatory cytokine production and managing oxidative stress.[2][7]

Quantitative Changes in Immunoproteasome Activity During Viral Infection

Viral infections trigger a significant upregulation of immunoproteasome subunit expression and a corresponding increase in its specific proteolytic activities. This induction is primarily mediated by type I (IFN-α/β) and type II (IFN-γ) interferons.[4][8][9]

Upregulation of Immunoproteasome Subunit Expression

The expression of immunoproteasome subunits is tightly regulated at the transcriptional level. Studies have demonstrated a marked increase in the mRNA and protein levels of β1i, β2i, and β5i in various tissues and cell types following viral infection.

| Virus Model | Cell Type/Tissue | Subunit | Fold Change (mRNA) | Time Point | Reference |

| Hepatitis C Virus (HCV) | Human Hepatoma Cells (Huh-7) | β1i, β5i, β2i | Not specified, but significant increase shown | 48 hours post IFN-α treatment | [4][8] |

| Hepatitis C Virus (HCV) | Chimpanzee Liver Biopsies | β1i, β5i, β2i | Peak increase at 5-8 weeks post-infection | Weeks post-infection | [4] |